molecular formula C10H8N2O4 B8575441 5-[(3,4-Dihydroxyphenyl)methylidene]imidazolidine-2,4-dione CAS No. 52036-15-4

5-[(3,4-Dihydroxyphenyl)methylidene]imidazolidine-2,4-dione

Cat. No. B8575441
CAS RN: 52036-15-4
M. Wt: 220.18 g/mol
InChI Key: BNLLHJGHQCBBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3,4-Dihydroxyphenyl)methylidene]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(3,4-Dihydroxyphenyl)methylidene]imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3,4-Dihydroxyphenyl)methylidene]imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52036-15-4

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

5-[(3,4-dihydroxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C10H8N2O4/c13-7-2-1-5(4-8(7)14)3-6-9(15)12-10(16)11-6/h1-4,13-14H,(H2,11,12,15,16)

InChI Key

BNLLHJGHQCBBLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3,4-dihydroxybenzaldehyde (2.072 g.) and hydantoin (1.50 g.) in water (15 ml) was heated to 70° to give a clear solution. To this was added monoethanolamine (1.38 g.) and the magnetically stirred mixture was heated (90°-92°, bath temperature) for 4 hours. Within 10 minutes crystallization occurred. The product was allowed to cool to room temperature and was stored overnight. After immersing in an ice-bath, the mixture was acidified with ECl, refrigerated 5 hours, filtered, washed with cold (-10°) 1:1 methanol-water and dried. The title compound was obtained as a pale brown solid: 2.776 g, m.p. 300°-310°. (Trituration with hot absolute ethanol gave a pale brown solid in ca 65% recovery, m.p. 320° decomp.)
Quantity
2.072 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-(3,4-Dihydroxybenzylidene)-hydantoin was prepared in the same manner as in Example 4, except that 45.7 g (0.25 mol) of L-lysine.hydrochloride and 69.1 g (0.50 mol) of 3,4-dihydroxybenzaldehyde were used in lieu of glycine and p-hydroxybenzaldehyde, respectively. During the reaction, the pH of the reaction mixture was 9.4 to 9.2.
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.